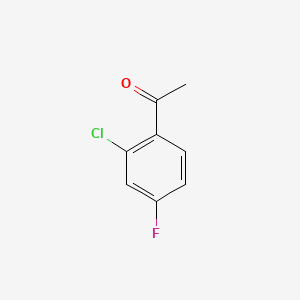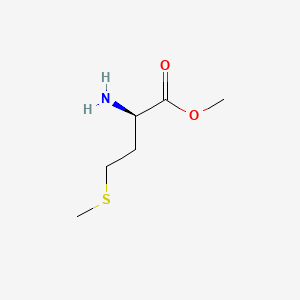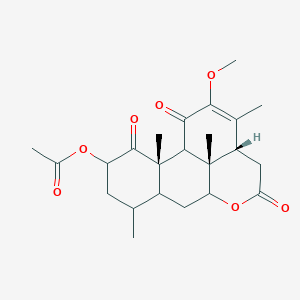
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl group and double bonds in the desired positions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products. The final product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
科学的研究の応用
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
(6E)-8-methylnon-6-enamido: Shares a similar structure with variations in the side chains.
N-(4-hydroxyphenyl)-all-trans retinamide: Contains similar functional groups but differs in the overall structure.
Uniqueness
10-Hydroxy-2,6,10-trimethyl-2,6,11-dodeca-4-one is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties
特性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC名 |
(6E)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+ |
InChIキー |
NYBCPVODSGRKRC-MDWZMJQESA-N |
SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C |
異性体SMILES |
CC(=CC(=O)C/C(=C/CCC(C)(C=C)O)/C)C |
正規SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)



![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)





